(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate

Vue d'ensemble

Description

“(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate” is a unique chemical compound. However, there is limited information available about this specific compound. Sigma-Aldrich provides a similar compound, “1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride”, to early discovery researchers as part of a collection of unique chemicals1.

Synthesis Analysis

The synthesis of “(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate” is not readily available. However, the synthesis of similar compounds involves the hydrogenation of indene2.Molecular Structure Analysis

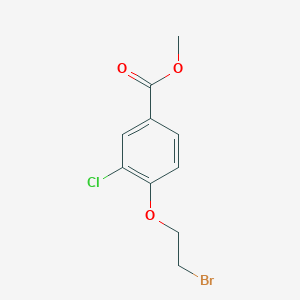

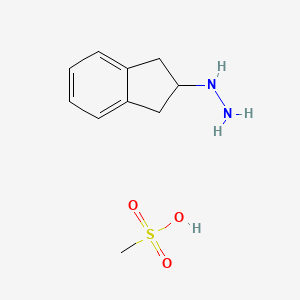

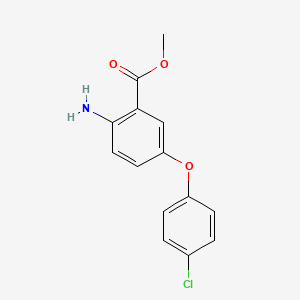

The molecular structure of “(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate” is not directly available. However, a similar compound “2,3-Dihydro-1H-inden-2-ylhydrazine mesylate” has an empirical formula of C10H16N2O3S and a molecular weight of 244.313.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate”.Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate” are not directly available. However, a similar compound “2,3-Dihydro-1H-inden-2-ylhydrazine mesylate” is a solid3.Applications De Recherche Scientifique

Synthesis Techniques and Reactivity

- Novel Synthetic Pathways : The development of new methods for synthesizing sulfonamide derivatives has been documented, showcasing the versatility of indene-based compounds. For instance, a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions leads to the formation of sulfonamide derivatives, highlighting an innovative approach to constructing these molecules (Yuanyuan An, D. Zheng, Jie Wu, 2014). Another study presents a photo-induced, catalyst-free reaction of N-(2-iodoaryl)acrylamide with sulfur dioxide and hydrazine, generating sulfonyl hydrazides in moderate to good yields, further illustrating the reactivity of these compounds under light irradiation (Kaida Zhou, Hongguang Xia, Jie Wu, 2016).

Biological and Pharmacological Potential

- Carbonic Anhydrase Inhibition : Sulfonamides derived from indenes have shown inhibitory activity against human carbonic anhydrase isozymes, with specific derivatives demonstrating potent effects. This suggests a potential avenue for therapeutic intervention in conditions where carbonic anhydrase activity is implicated (Yusuf Akbaba, Akın Akıncıoğlu, Hülya Göçer, S. Göksu, I. Gülçin, C. Supuran, 2014).

Material Science and Polymer Research

- Polymer Synthesis : Research into silicon-containing polyoxadiazoles via polycondensation reactions highlights the utility of sulfonamide derivatives in creating new polymers. These materials exhibit high thermal stability and interesting properties such as strong blue photoluminescence, indicating their potential for advanced material applications (E. Hamciuc, M. Brumǎ, T. Köpnick, Y. Kaminorz, B. Schulz, 2001).

Environmental and Analytical Chemistry

- Detection of Hydrazine : A study focusing on a fluorescent probe for detecting hydrazine in biological and water samples exemplifies the broader applications of these compounds in environmental monitoring and health. The probe, designed with an intramolecular charge transfer (ICT) mechanism, showcases the ability to quantitatively determine hydrazine, a compound known for its high toxicity but wide industrial use (Meiqing Zhu, Yimin Xu, Linfeng Sang, et al., 2019).

Safety And Hazards

The safety and hazards of “(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate” are not directly available. However, a similar compound “1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride” has hazard statements H317 - H319 and precautionary statements P261 - P280 - P280 - P333 + P313 - P337 + P313 - P362 + P3644.

Orientations Futures

The future directions for the research and development of “(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate” are not readily available. However, it’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of unique chemicals1. This suggests that these compounds may have potential applications in various research fields.

Propriétés

IUPAC Name |

2,3-dihydro-1H-inden-2-ylhydrazine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.CH4O3S/c10-11-9-5-7-3-1-2-4-8(7)6-9;1-5(2,3)4/h1-4,9,11H,5-6,10H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJCCRQRGPNWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

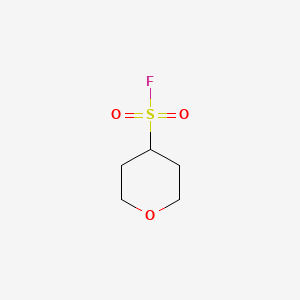

CS(=O)(=O)O.C1C(CC2=CC=CC=C21)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine](/img/structure/B1423511.png)

![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)

![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)

![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)